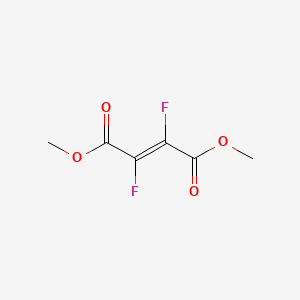
Dimethyl 2,3-difluorofumarate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl 2,3-difluorofumarate is an organic compound with the chemical formula C6H6F2O4. It is a derivative of fumaric acid, where two hydrogen atoms are replaced by fluorine atoms.
Preparation Methods
Dimethyl 2,3-difluorofumarate can be synthesized through several methods. One common synthetic route involves the reaction of fumaric acid with fluorinating agents under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure the selective introduction of fluorine atoms at the desired positions .
In industrial production, the synthesis of this compound may involve large-scale chemical reactors and continuous flow processes to achieve high yields and purity. The use of advanced fluorinating agents and catalysts can enhance the efficiency of the reaction and reduce the production costs .
Chemical Reactions Analysis
Dimethyl 2,3-difluorofumarate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding fluorinated carboxylic acids.
Reduction: Reduction reactions can convert this compound into fluorinated alcohols or alkanes.
Substitution: It can participate in nucleophilic substitution reactions, where the fluorine atoms are replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Dimethyl 2,3-difluorofumarate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the development of fluorinated pharmaceuticals and agrochemicals.
Biology: Researchers use this compound to study the effects of fluorine substitution on biological activity and molecular interactions.
Industry: This compound is used in the production of specialty chemicals and materials with unique properties, such as increased stability and reactivity
Mechanism of Action
The mechanism of action of dimethyl 2,3-difluorofumarate involves its interaction with specific molecular targets and pathways. The fluorine atoms in the compound can enhance its binding affinity to target proteins or enzymes, leading to altered biological activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Dimethyl 2,3-difluorofumarate can be compared with other fluorinated fumarates and related compounds:
Dimethyl fumarate: Unlike this compound, dimethyl fumarate does not contain fluorine atoms and has different chemical and biological properties.
2,3-Difluoromaleic anhydride: This compound is structurally similar but contains an anhydride functional group instead of ester groups.
Fluorinated alkenes: These compounds share the presence of fluorine atoms but differ in their overall structure and reactivity.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical properties, which make it valuable for various applications .
Properties
Molecular Formula |
C6H6F2O4 |
|---|---|
Molecular Weight |
180.11 g/mol |
IUPAC Name |
dimethyl (E)-2,3-difluorobut-2-enedioate |
InChI |
InChI=1S/C6H6F2O4/c1-11-5(9)3(7)4(8)6(10)12-2/h1-2H3/b4-3+ |
InChI Key |
ZDGDBABNSVPXFK-ONEGZZNKSA-N |
Isomeric SMILES |
COC(=O)/C(=C(/C(=O)OC)\F)/F |
Canonical SMILES |
COC(=O)C(=C(C(=O)OC)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















